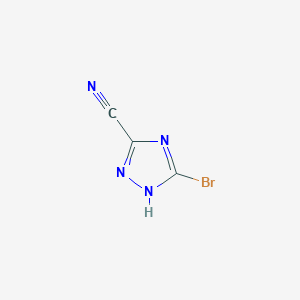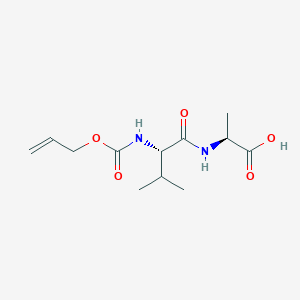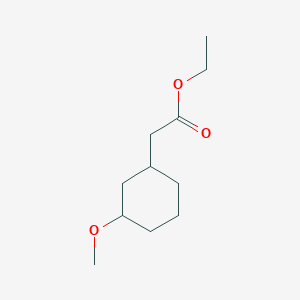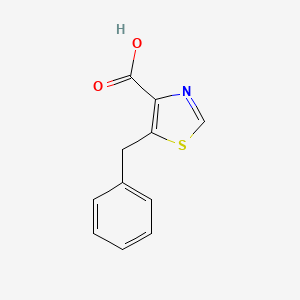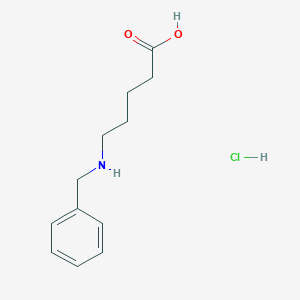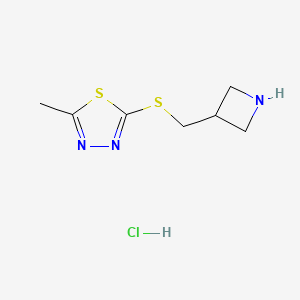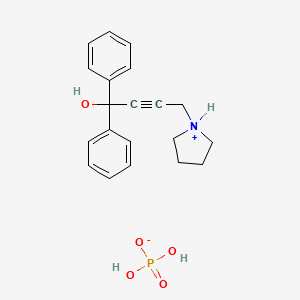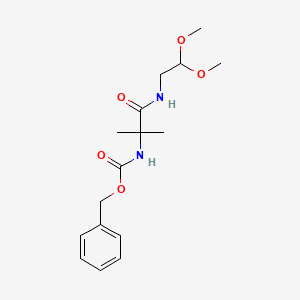
Benzyl 1-(2,2-dimethoxyethylamino)-2-methyl-1-oxopropan-2-ylcarbamate
Übersicht
Beschreibung
This compound is an organic molecule with several functional groups. The presence of the carbamate group (-O-CO-NH-) suggests that it might have some biological activity, as carbamates are often used in pharmaceuticals and pesticides .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the carbamate group could potentially form hydrogen bonds with other molecules, influencing its overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carbamate group might make it more polar and potentially increase its solubility in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Parallel Synthesis : Benzyl carbamates, similar to the chemical , have been synthesized in solution phase from aspartic acid, yielding various arylamino derivatives. These compounds were studied for their potential in chemical synthesis and modification (Pirc et al., 2003).
- Vibrational and UV–Visible Spectroscopy : Studies on Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate, a structurally related compound, have been conducted using FT-IR, FT-Raman, and UV–Visible spectroscopy. These studies are crucial for understanding the electronic and structural properties of such molecules (Rao et al., 2016).
Medicinal Chemistry Applications
- Antimitotic Agents : Imidazo[4,5-c]pyridin-6-ylcarbamates and related compounds, which bear resemblance to the benzyl carbamate compound, have been synthesized and evaluated for their antimitotic and antiproliferative properties, particularly against lymphoid leukemia L1210 (Temple, 1990).
- Acetylcholinesterase Inhibitors : Compounds like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine have been studied for their potential as acetylcholinesterase inhibitors, indicating the significance of benzyl carbamates in the development of neurological disorder treatments (Sugimoto et al., 1995).
- Anticonvulsant Activity Evaluation : Benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide have been synthesized and evaluated for their anticonvulsant activity, demonstrating the utility of benzyl carbamates in neurological research (El Kayal et al., 2022).
Environmental and Photocatalytic Studies
- Photocatalytic Degradation : Methyl 1-[(butylamino)carbonyl]-1H-benzimidazol-2-ylcarbamate has been studied in the context of agricultural wastewater treatment, exploring the compound's degradation under photocatalytic systems (Park, 2009).
Miscellaneous Applications
- Novel Tubulin Inhibitor : A novel tubulin inhibitor, Methyl 5-[(1H-indol-3-yl)selanyl]-1H-benzoimidazol-2-ylcarbamate, was synthesized and found to have potent effects against cervical and breast cancer cells by disrupting tubulin polymerization (Zuo et al., 2017).
Wirkmechanismus
Mode of Action
It is known that the compound undergoes various chemical reactions, including condensation, reduction, and acylation, followed by ring-closing reaction .
Biochemical Pathways
The compound is involved in the synthesis of 2H-3-isoquinolones by acid cyclization , which are valuable chemotherapeutic agents .
Result of Action
It is known that the compound is useful for the production of 2h-3-isoquinolones , which are valuable chemotherapeutic agents .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl N-[1-(2,2-dimethoxyethylamino)-2-methyl-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,14(19)17-10-13(21-3)22-4)18-15(20)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUYCFQEYDURRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(OC)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


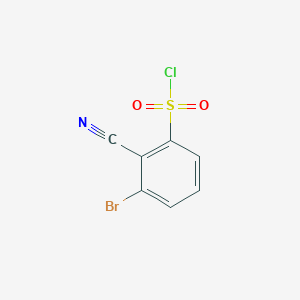
![3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B1380888.png)
